molecular formula C7H8BrNO B3029572 2-Bromo-5-(methoxymethyl)pyridine CAS No. 708273-70-5

2-Bromo-5-(methoxymethyl)pyridine

Cat. No. B3029572
M. Wt: 202.05
InChI Key: VYADQLKEISKNDT-UHFFFAOYSA-N
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Description

The compound 2-Bromo-5-(methoxymethyl)pyridine is a brominated pyridine derivative with a methoxymethyl substituent at the fifth position. This structure is related to various pyridine derivatives that have been studied for their chemical properties and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives often involves halogenated intermediates, which can undergo further chemical transformations. For instance, 5-Pyrimidylboronic acid and its derivatives can be synthesized through lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions, which could be a potential pathway for synthesizing related pyridine compounds . Similarly, the synthesis of 5-bromo-1-(bromoalkyl)-6-bromomethyl-2,4(1H,3H)-pyrimidinediones involves nucleophilic reactions that could be adapted for the synthesis of brominated pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a triazolobenzoxadiazocine derivative . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can also be used to predict structural parameters and vibrational frequencies, which are essential for understanding the molecular structure of 2-Bromo-5-(methoxymethyl)pyridine .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For example, 5-(bromomethyl)-1-pyrrolinium bromides can undergo rearrangement with alkoxides to afford functionalized piperidines . This indicates that bromomethyl groups in pyridine derivatives could similarly react under the right conditions. Additionally, the regiospecific allylic bromination of trihalo-alken-2-ones to synthesize brominated heterocycles suggests potential pathways for modifying the chemical structure of 2-Bromo-5-(methoxymethyl)pyridine10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized using spectroscopic methods such as FT-IR and NMR . Computational methods, including DFT, can predict vibrational frequencies and chemical shifts, providing insights into the electronic structure and reactivity of the compound . The study of 2-methoxy-3,5-dinitropyridine also highlights the impact of substituents on the pyridine ring's shape and reactivity, which is relevant for understanding the properties of 2-Bromo-5-(methoxymethyl)pyridine .

Scientific Research Applications

Antiviral Activity

2-Bromo-5-(methoxymethyl)pyridine derivatives have been explored for their potential in antiviral applications. For instance, a study by Hocková et al. (2003) on 2,4-diaminopyrimidine derivatives, which included 5-bromo substituted compounds, showed marked inhibitory activity against retrovirus replication in cell culture, although they exhibited poor activity against DNA viruses like herpes simplex virus and cytomegalovirus (Hocková et al., 2003).

Spectroscopic and Optical Properties

The spectroscopic and optical properties of bromo-substituted pyridine compounds have been a subject of research. For example, a study by Vural and Kara (2017) analyzed 5-Bromo-2-(trifluoromethyl)pyridine using various spectroscopic methods, including Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies. This research provides insights into the molecular structure and behavior of such compounds (Vural & Kara, 2017).

Application in Natural Alkaloid Synthesis

Baeza et al. (2010) explored the use of bromo-substituted pyridine derivatives in the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B. This research highlights the compound's utility in the field of organic chemistry and drug development (Baeza et al., 2010).

Synthesis of Acyclic Pyridine C-Nucleosides

In a study by Hemel et al. (1994), derivatives of bromo-substituted pyridine were used for the synthesis of acyclic pyridine C-nucleosides. This research underscores the compound's relevance in creating nucleoside analogs, which are significant in pharmaceutical development (Hemel et al., 1994).

Antibacterial Activity

Another area of application is in the development of antibacterial agents. For example, Bogdanowicz et al. (2013) synthesized novel cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which displayed notable antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).

Safety And Hazards

The safety information for 2-Bromo-5-(methoxymethyl)pyridine includes several hazard statements: H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .

properties

IUPAC Name

2-bromo-5-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYADQLKEISKNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693755
Record name 2-Bromo-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(methoxymethyl)pyridine

CAS RN

708273-70-5
Record name 2-Bromo-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(methoxymethyl)pyridine
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Synthesis routes and methods

Procedure details

2-Bromo-5-bromomethyl-pyridine, 4 (3.58 g, 14.3 mmoles) was dissolved in methanol (20 mL) under nitrogen. Sodium methoxide (0.89 g, 15.7 mmoles, 95%) was added and the mixture stirred at room temperature. After 3 hours, the methanol was rotovapped off and the residue dissolved in dichloromethane and washed with water. The organic extract was adsorbed onto silica gel and chromatographed. The column was eluted with a gradient of hexane to 20% ethyl acetate/hexane. Pure fractions were combined and concentrated to provide the title compound as a colorless oil, 2.62 g (90%). LC/MS (positive ion) m/z=202.0, 204.0 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KG Nottingham - 2021 - search.proquest.com
Pyridines and related azines are ubiquitous in pharmaceuticals, agrochemicals, and materials. The discovery and development of new purpose-built molecules is contingent on our …
Number of citations: 0 search.proquest.com

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